Estragole is an aromatic organic compound classified as a phenylpropanoid, derived from cinnamic aldehydes, and found in essential oils of various plant species such as Ravensara anisata, Ocimum basilicum, and Croton zehntneri. It has been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, vasorelaxant, antinociceptive, and anticancer properties123. This comprehensive analysis will delve into the mechanism of action of estragole and its applications across different fields, supported by relevant studies and case examples.
Estragole has been shown to exert its effects through various mechanisms. In the context of gastric ulcer prevention, estragole demonstrated gastroprotective activity related to antisecretory, cytoprotective, antioxidant, and immunomodulatory mechanisms. It reduced gastric juice volume and increased levels of protective agents like reduced glutathione, interleukin-10, and prostaglandins, while decreasing harmful substances such as malondialdehyde and pro-inflammatory cytokines1.
In terms of antinociceptive effects, estragole and its β-cyclodextrin inclusion complex did not alter central nervous system parameters but showed significant antinociceptive action in various pain models. This suggests the involvement of nitric oxide, glutamatergic signaling pathways, cyclic guanosine monophosphate, and vanilloid pathways2.
Estragole's anticancer potential was evaluated in vitro, where it exhibited dose-dependent cytotoxic activity against the MCF-7 cell line, inducing apoptosis and increasing caspase-3 activity3. Additionally, estragole has been found to block neuronal excitability by directly inhibiting Na+ channels, which may underlie its local anesthetic activity4.
Estragole has been found to significantly reduce ulcerative lesions in animal models, suggesting its potential as a treatment for gastric ulcers. The compound's ability to modulate gastric secretion and protect gastric mucosa through antioxidant and immunoregulatory effects positions it as a promising candidate for further research in gastroprotective therapies1.
The antinociceptive properties of estragole, as demonstrated in animal models, indicate its potential as an alternative pharmacological treatment for pain. Its ability to modulate pain without altering central nervous system activity is particularly noteworthy, and the encapsulation in β-cyclodextrins may improve its pharmacological properties, suggesting a lower risk of adverse effects2.
Estragole's anti-cancer potential has been explored in vitro, with findings showing its ability to induce apoptosis in breast cancer cells. The compound's lipophilic nature and the formation of a stable emulsion with glycerol monostearate enhance its cytotoxic effects, providing a basis for further investigation into its use as an anti-cancer agent3.
The direct inhibition of Na+ channels by estragole suggests its utility in conditions where neuronal excitability is a concern, such as in the development of local anesthetics. Its slow and reversible effects on nerve excitability make it a compound of interest for neurological research4.
Estragole has demonstrated anti-inflammatory activity by inhibiting leukocyte migration and stimulating macrophage phagocytosis. This, coupled with its ability to regulate NF-κB and Nrf-2 signaling pathways in inflammatory conditions, highlights its potential therapeutic applications in inflammatory diseases59.
The monoterpene has shown antibacterial activity against Staphylococcus aureus strains with efflux pump mechanisms. Estragole's ability to modulate the action of antibiotics and inhibit efflux pumps presents it as a potential agent in combating antibiotic resistance6.
Despite its various pharmacological activities, the safety profile of estragole is critical. Studies have shown that at certain doses, estragole does not induce behavioral changes in mice, and its lethal dose 50% (LD50) is relatively high. However, high doses have been associated with liver toxicity and carcinogenic effects in rodents, emphasizing the need for careful consideration of dosage and long-term effects710.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7